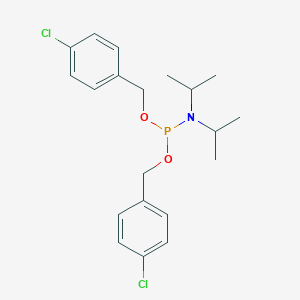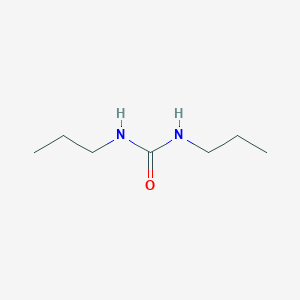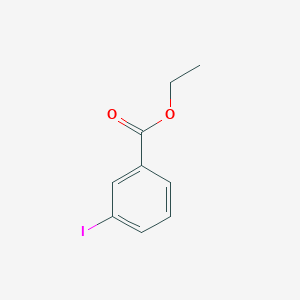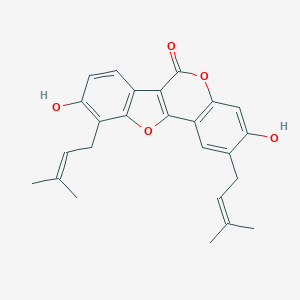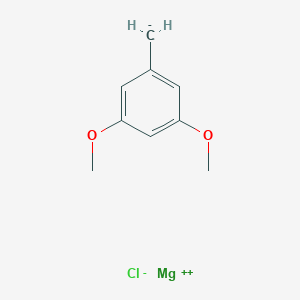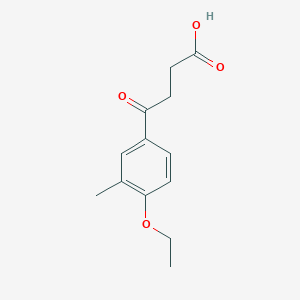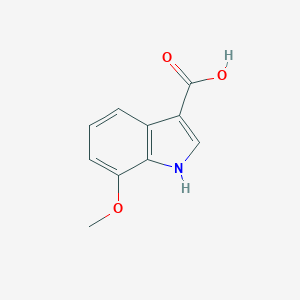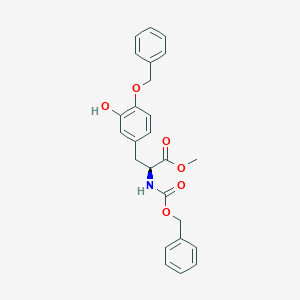![molecular formula C10H11NO4 B139610 Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate CAS No. 158504-37-1](/img/structure/B139610.png)
Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDDB or MDAI, and it belongs to the family of benzodioxole derivatives.
Mécanisme D'action
The exact mechanism of action of Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is not fully understood. However, it is believed to act as a selective serotonin releasing agent (SSRA) and a serotonin reuptake inhibitor (SRI). This compound has been shown to increase the release of serotonin in the brain, which can lead to an increase in mood and a decrease in anxiety.
Effets Biochimiques Et Physiologiques
Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to decrease anxiety-like behavior and increase social interaction. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and its effects on serotonin receptors are well understood. However, there are also limitations to its use in lab experiments. It can be difficult to control the dose and purity of the compound, and its effects on other neurotransmitters and receptors are not well understood.
Orientations Futures
There are several future directions for research on Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate. One area of research is the development of new analogs with improved selectivity and potency. Another area of research is the investigation of its potential as a therapeutic agent for various neurological and psychiatric disorders. Additionally, studies on its long-term effects and potential toxicity are needed to fully understand its safety and efficacy.
Applications De Recherche Scientifique
Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, this compound has been investigated for its potential as an antidepressant and anxiolytic agent. In neuroscience, it has been studied for its effects on serotonin receptors and its potential as a neuroprotective agent. In forensic science, it has been used as a reference standard for the detection of designer drugs.
Propriétés
Numéro CAS |
158504-37-1 |
|---|---|
Nom du produit |
Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate |
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
methyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3H,4-5,11H2,1H3 |
Clé InChI |
YYDFBLDAFWLMSG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C(=C(C=C1)N)OCCO2 |
SMILES canonique |
COC(=O)C1=C2C(=C(C=C1)N)OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

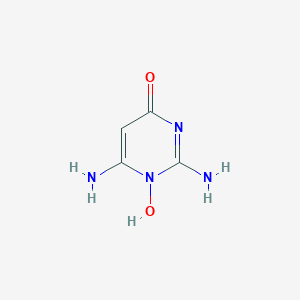
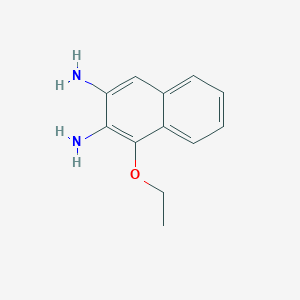
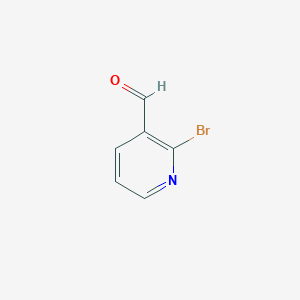
![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)
